Nelotanserin

Catalog No.
S536952
CAS No.
839713-36-9
M.F
C18H15BrF2N4O2
M. Wt
437.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nelotanserin

CAS Number

839713-36-9

Product Name

Nelotanserin

IUPAC Name

1-[3-(4-bromo-2-methylpyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea

Molecular Formula

C18H15BrF2N4O2

Molecular Weight

437.2 g/mol

InChI

InChI=1S/C18H15BrF2N4O2/c1-25-17(13(19)9-22-25)12-8-11(4-6-16(12)27-2)23-18(26)24-15-5-3-10(20)7-14(15)21/h3-9H,1-2H3,(H2,23,24,26)

InChI Key

COSPVUFTLGQDQL-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)Br)C2=C(C=CC(=C2)NC(=O)NC3=C(C=C(C=C3)F)F)OC

Solubility

Soluble in DMSO, not in water

Synonyms

APD125; APD-125; APD 125; Nelotanserin

Canonical SMILES

CN1C(=C(C=N1)Br)C2=C(C=CC(=C2)NC(=O)NC3=C(C=C(C=C3)F)F)OC

Description

The exact mass of the compound Nelotanserin is 436.0346 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antagonist at 5-HT2A Serotonin Receptor:

Nelotanserin's primary mechanism of action involves selectively blocking serotonin type 2A (5-HT2A) receptors in the brain. These receptors play a role in various physiological processes, including mood regulation, cognition, and perception. By antagonizing 5-HT2A receptors, Nelotanserin may influence these functions [].

Potential Applications in Mental Health:

Research has explored Nelotanserin's potential as a treatment for various mental health conditions, including:

  • Schizophrenia: Nelotanserin's ability to block 5-HT2A receptors has been investigated as a potential treatment for schizophrenia, a condition characterized by hallucinations, delusions, and disorganized thinking. Studies suggest Nelotanserin might improve some symptoms, but further research is needed to determine its efficacy and safety profile for this use [].
  • Anxiety Disorders: Nelotanserin's potential to modulate serotonin signaling has led to research exploring its use in anxiety disorders. However, the current evidence is inconclusive, and more studies are required to understand its effectiveness for this purpose [].

Other Areas of Investigation:

Nelotanserin has also been explored in scientific research for its potential effects in:

  • Neurodegenerative Diseases: Some studies have investigated Nelotanserin's role in neurodegenerative diseases like Alzheimer's disease, but the results are preliminary and require further exploration [].
  • Pain Management: Limited research suggests Nelotanserin might have analgesic properties, but more studies are needed to confirm this effect [].

Nelotanserin is a small molecule compound primarily recognized for its potent and selective antagonistic action on the 5-hydroxytryptamine 2A (5-HT2A) serotonin receptor. Its chemical formula is C₁₈H₁₅BrF₂N₄O₂, with a molecular weight of approximately 437.245 g/mol. This compound has emerged as a candidate for treating various neurological disorders, particularly those involving sleep disturbances, such as Rapid Eye Movement Sleep Behavior Disorder and Lewy Body Dementia. Its unique mechanism allows it to enhance non-REM sleep without compromising REM sleep, distinguishing it from conventional treatments that often target GABA-A receptors .

  • Dopamine D2 and D3 receptors: Blocking these receptors helps regulate dopamine activity, which is believed to be overactive in schizophrenia [].
  • Serotonin 5-HT2A receptor: Antagonism at this receptor may contribute to reducing positive symptoms of schizophrenia [].

Clinical trials suggest Blonanserin has a good safety profile with fewer side effects like extrapyramidal symptoms (movement disorders) and sedation compared to some older antipsychotics [, ]. However, some potential hazards include:

  • QT prolongation: Blonanserin can affect the heart's electrical activity, requiring caution in patients with pre-existing heart conditions [].
  • Drug interactions: It can interact with other medications, so consulting a healthcare professional is crucial before use [].

Nelotanserin primarily acts as an inverse agonist at the 5-HT2A receptor, meaning that it not only blocks the receptor but also stabilizes it in an inactive form, thereby inhibiting the signaling pathways typically activated by serotonin. This mechanism contrasts with traditional antagonists that merely block receptor activation without altering the receptor's conformation. The compound's interactions can lead to various downstream effects, including modulation of neurotransmitter release and alterations in neuronal excitability .

The synthesis of nelotanserin involves several key steps:

  • Formation of the Core Structure: The initial step typically includes the construction of a pyrazole ring, which serves as the central scaffold.
  • Substituent Modifications: Various substituents are introduced to enhance selectivity and potency at the 5-HT2A receptor.
  • Finalization: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

Specific synthetic routes may vary based on desired yields and purity but generally follow established organic synthesis protocols .

Nelotanserin is primarily investigated for its potential applications in treating:

  • Rapid Eye Movement Sleep Behavior Disorder: As a treatment option to mitigate nocturnal movements and vocalizations.
  • Lewy Body Dementia: Targeting cognitive and behavioral symptoms associated with this condition.
  • Other Sleep Disorders: Exploring its utility in various sleep-related conditions due to its unique action on serotonin receptors .

Interaction studies have demonstrated that nelotanserin selectively targets the 5-HT2A receptor while exhibiting moderate affinity for 5-HT2C and low affinity for 5-HT2B receptors. This selectivity is crucial as it minimizes off-target effects that could lead to adverse reactions commonly associated with broader-spectrum serotonergic agents. Furthermore, nelotanserin's ability to modulate serotonin signaling without significant side effects makes it a candidate for further exploration in neuropharmacology .

Nelotanserin shares structural and functional similarities with several other compounds targeting serotonin receptors. Below is a comparison highlighting its uniqueness:

Compound NameReceptor TargetingMechanism of ActionUnique Features
Clozapine5-HT2A, D2AntagonistBroad-spectrum antipsychotic; more side effects
Risperidone5-HT2A, D2AntagonistUsed primarily for schizophrenia; weight gain risk
Lurasidone5-HT2A, D2AntagonistLower weight gain; improved metabolic profile
Quetiapine5-HT2A, D2AntagonistSedative effects; used for bipolar disorder
Trazodone5-HT2AAntagonistPrimarily an antidepressant; sedative properties

Nelotanserin stands out due to its highly selective action on the 5-HT2A receptor while minimizing interaction with other receptor subtypes, potentially leading to fewer side effects compared to other similar compounds .

Nelotanserin synthesis employs a convergent synthetic strategy centered on the formation of a substituted phenylurea linkage between two key molecular fragments. The primary synthetic approach involves the reaction of 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxy-phenylamine with 2,4-difluorophenyl isocyanate to form the target urea compound [1] [2] [3].

The core reaction mechanism proceeds through nucleophilic addition of the aniline nitrogen to the electrophilic carbon of the isocyanate, followed by proton transfer to yield the stable urea linkage. This reaction typically occurs under mild conditions and exhibits high chemoselectivity due to the inherent reactivity difference between the aniline nitrogen and other nucleophilic sites in the molecule [1].

Key Mechanistic Steps:

Step 1: Pyrazole Ring Formation
The brominated pyrazole intermediate is synthesized through cyclization reactions involving appropriate hydrazine derivatives and β-dicarbonyl compounds, followed by selective bromination at the 4-position using N-bromosuccinimide or related brominating agents [4] [5].

Step 2: Aniline Intermediate Preparation
The aniline precursor is obtained through reduction of corresponding acetamide derivatives or direct functionalization of methoxybenzene derivatives with the bromopyrazole substituent [1].

Step 3: Urea Formation
The final coupling reaction between the aniline intermediate and 2,4-difluorophenyl isocyanate proceeds via nucleophilic addition mechanism, typically in aprotic solvents such as dichloromethane or tetrahydrofuran [1].

Key Intermediates and Precursors

Critical synthetic intermediates include several strategically important compounds that serve as building blocks for the final assembly:

IntermediateStructure TypeFunctionPreparation Method
3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxy-phenylamineAniline derivativePrimary nucleophileReduction of acetamide precursor
N-[3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxy-phenyl]-acetamideProtected amineSynthetic precursorAcetylation followed by functionalization
2,4-difluorophenyl isocyanateElectrophilic coupling partnerUrea formation reagentCommercial or from corresponding aniline
4-bromo-1-methyl-1H-pyrazoleHeterocyclic building blockCore structural unitBromination of methylpyrazole

The synthesis requires careful control of reaction conditions to prevent unwanted side reactions, particularly hydrolysis of the isocyanate component and potential competing cyclization reactions involving the pyrazole nitrogen atoms [1].

Process Optimization Parameters

Manufacturing optimization focuses on several critical parameters that influence yield, purity, and process economics:

Temperature Control

Reaction temperatures are typically maintained between 0°C and 60°C depending on the synthetic step. The urea formation reaction is conducted at ambient temperature to room temperature to prevent isocyanate decomposition, while pyrazole bromination may require elevated temperatures up to 60°C for complete conversion [1] [6].

Solvent Selection

Process development has identified several suitable solvent systems:

  • Acetonitrile: Preferred for crystallization and purification steps due to favorable solubility profiles
  • Tetrahydrofuran: Used for coupling reactions requiring aprotic conditions
  • Heptane: Employed as anti-solvent for precipitation and purification
  • Dichloromethane: Alternative solvent for urea formation reactions [1]

Base Selection and Stoichiometry

Inorganic bases such as sodium hydroxide, potassium hydroxide, and lithium hydroxide are employed in specific synthetic steps. The choice of base affects both reaction kinetics and product isolation procedures. Optimal base-to-substrate ratios typically range from 1.1 to 2.0 equivalents depending on the specific transformation [1].

Reaction Time and Monitoring

Process development has established optimal reaction times ranging from 20 minutes to several hours, with real-time monitoring using high-performance liquid chromatography to assess conversion and detect impurity formation [1].

Analytical Characterization Techniques

Comprehensive analytical characterization employs multiple complementary techniques to ensure structural confirmation, purity assessment, and quality control:

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Analysis: Characteristic signals include aromatic protons in the 7.0-8.5 ppm region, methoxy group at approximately 3.8 ppm, and N-methyl pyrazole signal around 3.6 ppm. The urea NH protons typically appear as broad signals in the 6.0-9.0 ppm range [7].

¹³C NMR Spectroscopy: Provides structural confirmation through identification of carbonyl carbon (~156 ppm), aromatic carbons (100-160 ppm), and aliphatic carbons. Fluorine coupling patterns aid in confirming the difluorophenyl substitution pattern [7].

¹⁵N NMR: Advanced characterization technique used for complete structural elucidation and tautomeric form analysis [7].

High-Performance Liquid Chromatography

Reversed-phase HPLC using C18 stationary phases represents the primary analytical method for purity assessment and quantitative analysis. Typical mobile phases employ acetonitrile-water gradients with optional buffer systems for optimal peak resolution [8] [6].

Method Parameters:

  • Column: C18 (4.6 × 100-250 mm, 3.5-5 μm particle size)
  • Mobile Phase: Acetonitrile/water gradients
  • Detection: UV at 254 nm or 280 nm
  • Temperature: 35-40°C
  • Flow Rate: 0.5-1.0 mL/min [9] [10]

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) provides molecular weight confirmation and structural verification. The molecular ion [M+H]⁺ appears at m/z 437, with characteristic fragmentation patterns confirming the pyrazole and difluorophenyl moieties [11].

Infrared Spectroscopy

IR spectroscopy identifies key functional groups through characteristic absorption bands:

  • C=O stretch: ~1650-1680 cm⁻¹ (urea carbonyl)
  • N-H stretch: ~3200-3400 cm⁻¹ (urea NH groups)
  • C-F stretch: ~1000-1300 cm⁻¹ (difluorophenyl)
  • Aromatic C=C: ~1450-1600 cm⁻¹ [12]

Purity Assessment and Quality Control

Quality control protocols ensure pharmaceutical-grade material through multiple analytical approaches:

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

436.03464 g/mol

Monoisotopic Mass

436.03464 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4ZA73QEW2P

Mechanism of Action

Nelotanserin potently and selectively targets the 5-HT2A serotonin receptor, blocking a stimulatory pathway of the central nervous system. This mechanism is not expected to have the side effects of the GABA-A treatments.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR2A [HSA:3356] [KO:K04157]

Other CAS

839713-36-9

Wikipedia

Nelotanserin

Dates

Last modified: 08-15-2023
1: Monti JM. Serotonin control of sleep-wake behavior. Sleep Med Rev. 2011
2: Teegarden BR, Li H, Jayakumar H, Strah-Pleynet S, Dosa PI, Selaya SD, Kato N,
3: Al-Shamma HA, Anderson C, Chuang E, Luthringer R, Grottick AJ, Hauser E,

Explore Compound Types